3-(3-Bromophenyl)-N-isopropylpropanamide
Description
3-(3-Bromophenyl)-N-isopropylpropanamide is a brominated aromatic propanamide derivative characterized by a 3-bromophenyl group attached to the propanamide backbone and an isopropyl substituent on the nitrogen atom. This article compares it with structurally or functionally similar compounds, emphasizing substituent effects on reactivity and bioactivity.
Properties
IUPAC Name |
3-(3-bromophenyl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)14-12(15)7-6-10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLUNONGYHCMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-N-isopropylpropanamide typically involves the reaction of 3-bromobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Bromobenzoyl chloride+Isopropylamine→3-(3-Bromophenyl)-N-isopropylpropanamide+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The amide group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products
Substitution: Products depend on the nucleophile used in the reaction.
Reduction: Yields the corresponding amine.
Hydrolysis: Produces 3-bromobenzoic acid and isopropylamine.
Scientific Research Applications
3-(3-Bromophenyl)-N-isopropylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-N-isopropylpropanamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the amide group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Bromophenyl)-N-cyclopropylpropanamide
- Structure : Differs by the cyclopropyl group instead of isopropyl on the nitrogen.
- Molecular Formula : Likely $ \text{C}{12}\text{H}{15}\text{BrN}_2\text{O} $ (inferred from ).
- The cyclopropyl group may enhance metabolic stability compared to bulkier substituents.
N-(3-Bromophenyl)-3-phenylpropanamide
- Structure : Phenyl group replaces isopropyl on the nitrogen.
- Molecular Formula: $ \text{C}{15}\text{H}{14}\text{BrNO} $, $ M_w = 304.186 $ ().
- Synthesis : Achieved a 64% yield via optimized routes (), indicating feasible scalability.
3-(2-Bromophenyl)-N-(3-chloro-2-methylphenyl)propanamide
- Structure : 2-bromophenyl substitution and a chloro-methylphenyl group on nitrogen.
- Molecular Formula: $ \text{C}{16}\text{H}{15}\text{BrClNO} $, $ M_w = 352.656 $ ().
- Relevance : The 2-bromo substitution and chloro-methyl group may sterically hinder interactions in biological systems compared to 3-bromo derivatives.
Comparison with Functional Analogs: Halogen-Substituted Chalcones
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)
- Structure : Chalcone with 3-bromophenyl and p-tolyl groups.
- Cytotoxicity : IC$_{50}$ = 422.22 ppm against MCF-7 cells (–5).
- Key Insight : The 3-bromo substitution likely enhances electron-withdrawing effects, influencing binding to cellular targets.
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4)
- Structure : Features 4-isopropylphenyl, analogous to the isopropyl group in the target compound.
- Cytotoxicity : IC$_{50}$ = 22.41 ppm (–5), the most potent among chalcones tested.
- Implication : The isopropyl group may improve hydrophobic interactions, enhancing bioactivity.
Substituent Position Effects
- 3-Bromo vs. 2-Bromo : 3-bromo derivatives (e.g., C3, C4) show higher cytotoxicity than 2-bromo analogs, suggesting meta-substitution optimizes target engagement .
- Nitrogen Substituents : Bulky groups (e.g., isopropyl, cyclopropyl) may enhance metabolic stability but reduce solubility compared to phenyl .
Data Tables
Table 2. Cytotoxicity Data (MCF-7 Cells)
| Compound Name | IC$_{50}$ (ppm) | Key Structural Feature |
|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 422.22 | 3-Bromo, p-Tolyl |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 22.41 | 4-Isopropylphenyl |
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | 1,484.75 | 4-Chloro, p-Tolyl |
Biological Activity
3-(3-Bromophenyl)-N-isopropylpropanamide, a chemical compound with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activity. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound can be represented as follows:
- IUPAC Name : 3-(3-Bromophenyl)-N-isopropylpropanamide
- Molecular Formula : C13H16BrN
- Molecular Weight : 270.18 g/mol
Synthetic Routes
The synthesis of 3-(3-Bromophenyl)-N-isopropylpropanamide typically involves the following steps:
- Starting Materials : 3-bromobenzaldehyde and isopropylamine.
- Reaction Conditions : The reaction may be carried out under reflux conditions in a suitable solvent such as dichloromethane.
- Purification : The crude product is purified using recrystallization or column chromatography.
The biological activity of 3-(3-Bromophenyl)-N-isopropylpropanamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances hydrophobic interactions, while the amide functionality allows for hydrogen bonding with active sites on target proteins.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models.
- Cytotoxicity : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines.
Data Table of Biological Assays
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition Zone: 15 mm | |
| Anti-inflammatory | RAW 264.7 Macrophages | IC50: 20 µM | |
| Cytotoxicity | HeLa Cells | IC50: 25 µM |
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of 3-(3-Bromophenyl)-N-isopropylpropanamide against common pathogens. The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method.
- Findings : The compound demonstrated significant antibacterial activity, particularly against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments were performed using RAW 264.7 macrophages to assess the anti-inflammatory properties of the compound.
- Methodology : Cells were treated with varying concentrations of the compound followed by stimulation with lipopolysaccharide (LPS).
- Results : The treatment resulted in a dose-dependent decrease in pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
